

UFP-512 Mechanism of Action in Neurons: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512, chemically described as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective agonist for the delta-opioid receptor (DOR)[1]. This guide provides a comprehensive overview of the mechanism of action of **UFP-512** in neurons, detailing its interaction with the DOR and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the delta-opioid system for various therapeutic applications, including the treatment of mood disorders and pain[1][2].

Core Mechanism of Action: Delta-Opioid Receptor Agonism

UFP-512 exerts its primary pharmacological effects by binding to and activating the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. As a high-affinity agonist, **UFP-512** initiates a cascade of intracellular events upon binding to the DOR, which is predominantly coupled to inhibitory G proteins of the Gi/o family.

Quantitative Pharmacological Profile of UFP-512

The following table summarizes the key quantitative parameters defining the interaction of **UFP-512** with the delta-opioid receptor and its functional consequences in neuronal and model



systems.

Parameter	Value	Cell Line / System	Reference
Binding Affinity (Ki)	0.18 ± 0.03 nM	SK-N-BE human neuroblastoma	[1]
cAMP Inhibition (EC50)	1.2 ± 0.3 nM	SK-N-BE human neuroblastoma	[1]
ERK1/2 Phosphorylation (EC50)	0.45 ± 0.09 nM	SK-N-BE human neuroblastoma	

Signaling Pathways Activated by UFP-512

Upon activation by **UFP-512**, the delta-opioid receptor modulates multiple downstream signaling pathways, leading to a range of cellular responses.

G-Protein Dependent Signaling

- Inhibition of Adenylyl Cyclase: The primary and most well-characterized signaling event following DOR activation by **UFP-512** is the inhibition of adenylyl cyclase activity. This is mediated by the activated α subunit of the Gi/o protein, which directly inhibits the enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Modulation of Ion Channels: The βy subunits of the activated G protein can directly interact
 with and modulate the activity of various ion channels. A key effect in neurons is the
 activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to
 potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease
 in neuronal excitability.
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: UFP-512 has been shown
 to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2
 (ERK1/2). This activation can occur through both G protein-dependent and potentially βarrestin-dependent mechanisms, leading to downstream effects on gene expression and
 cellular function.



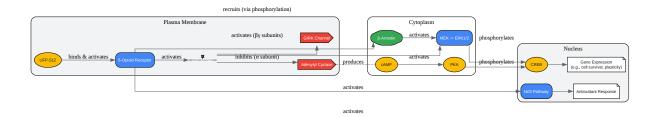
G-Protein Independent Signaling & Receptor Regulation

- Receptor Phosphorylation and Internalization: Sustained activation of the DOR by UFP-512 leads to the phosphorylation of the receptor, a key step in the process of desensitization and internalization. Specifically, UFP-512 induces marked phosphorylation of the DOR at Serine 363. This phosphorylation event facilitates the recruitment of intracellular proteins, such as β-arrestins, which mediate receptor endocytosis. Interestingly, despite inducing significant internalization, UFP-512 is associated with low desensitization of the cAMP pathway and receptor recycling.
- β-Arrestin Recruitment: While direct quantitative data for UFP-512-induced β-arrestin recruitment is not yet extensively published, the observed receptor phosphorylation and internalization strongly suggest the involvement of β-arrestins in the cellular response to UFP-512. β-arrestins can act as scaffold proteins, initiating signaling cascades independently of G proteins, including the activation of the ERK1/2 pathway.
- Activation of the Nrf2 Pathway: In addition to classical opioid signaling, UFP-512 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This transcription factor plays a crucial role in the cellular antioxidant response. Activation of this pathway may contribute to the neuroprotective and anti-inflammatory effects observed with UFP-512.

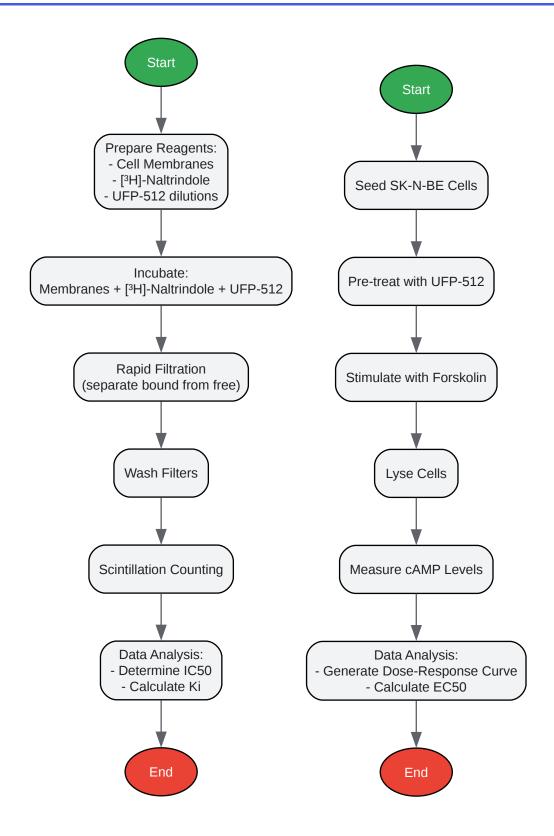
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by **UFP-512**.

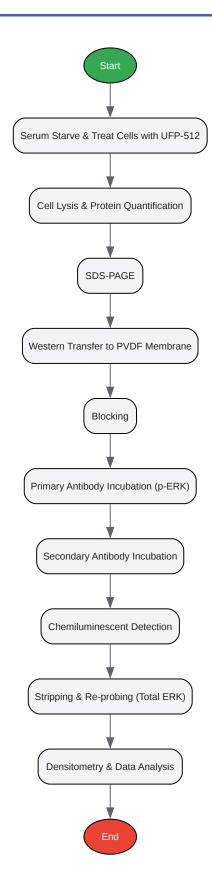












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